N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often involve inhibition of key enzymes or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Shares the methoxyphenyl group but differs in overall structure and reactivity.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Similar in having a methoxyphenyl group but with a different core structure.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-34-21-11-9-19(10-12-21)13-14-28-26(32)23-17-30(16-22-8-5-15-35-22)18-24-25(23)29-31(27(24)33)20-6-3-2-4-7-20/h2-4,6-7,9-12,17-18,22H,5,8,13-16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVDYIREUXPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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